molecular formula C7H10F3NO2 B2465622 N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide CAS No. 1011460-56-2

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide

Cat. No.: B2465622
CAS No.: 1011460-56-2
M. Wt: 197.157
InChI Key: RHGDPFJEXLFYOP-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C7H10F3NO2 and its molecular weight is 197.157. The purity is usually 95%.
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Scientific Research Applications

Synthetic Utility

N-Methoxy-N-methylamide, commonly known as the Weinreb amide, plays a significant role in synthetic chemistry. It serves as an efficient acylating agent for organolithium or organomagnesium reagents and acts as an aldehyde group equivalent. Its utility extends to various synthetic endeavors, including large-scale industrial applications in pharmaceutical industries (Balasubramaniam & Aidhen, 2008).

Role in Heterocyclic Chemistry and Total Synthesis

The Weinreb amide is notably versatile in heterocyclic chemistry and total synthesis. It provides a pathway for creating complex chemical structures, contributing significantly to the development of various synthetic methods (Balasubramaniam & Aidhen, 2008).

Advancements in Knorr Pyrrole Synthesis

N-Methoxy-N-methyl-α-enaminocarboxamides, starting from enamines and Weinreb α-aminoamides, facilitate an alternative approach in Knorr pyrrole synthesis. This advancement underscores the compound's role in the development of novel synthetic methodologies (Alberola et al., 1999).

Application in One-Pot Synthesis

N-Methoxy-N-methylamides have been synthesized efficiently through a one-pot reaction process. This process involves the reaction of corresponding carboxylic acids with N,O-dimethylhydroxylamine hydrochloride, showcasing the compound's efficiency in streamlined synthesis methods (Kim et al., 2003).

Development of Z-unsaturated Amides

The synthesis of Z-unsaturated amides from the N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonate demonstrates the compound's versatility in producing specific chemical structures, essential for various synthetic applications (Fortin et al., 2002).

Utility as Acylating Agents

Weinreb amides, such as N-methoxy-N-methylamides, are recognized as effective acylating agents. Their reaction with organometallics produces ketones without side products, highlighting their importance in organic synthesis (Lee & Park, 2002).

Synthesis of Carbon-11-labeled sEH/PDE4 Dual Inhibitors

The synthesis of carbon-11-labeled sEH/PDE4 dual inhibitors, using N-Methoxy-N-methylamide derivatives, has applications in developing PET tracers for imaging neuroinflammation. This application demonstrates the compound's potential in medicinal chemistry and neurology (Jia et al., 2019).

Contribution to Organic Synthesis

The synthesis of various compounds containing an α,β-unsaturated N-methoxy-N-methylamide group shows the broad applicability of this compound in organic synthesis. It contributes to the creation of diverse chemical structures with potential applications in multiple fields (Netz & Seidel, 1992).

Properties

IUPAC Name

N-methoxy-N-methyl-1-(trifluoromethyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c1-11(13-2)5(12)6(3-4-6)7(8,9)10/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGDPFJEXLFYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1(CC1)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N,O-Dimethylhydroxylamine hydrochloride (7.17 g, 73.5 mmol) was added to an ambient temperature solution of 1-trifluoromethylcyclopropane-1-carboxylic acid (10.3 g, 66.8 mmol), EDC (15.4 g, 80.2 mmol), hydroxybenzotriazole hydrate (12.28 g, 80.2 mmol) and N-methylmorpholine (36.7 mL, 33.8 mmol) in methylene chloride (50 mL) at ambient temperature. After stirring at ambient temperature overnight, the reaction mixture was poured into ethyl acetate and washed successively with 2 M hydrochloric acid, saturated aqueous sodium bicarbonate and brine, dried (sodium sulfate) and concentrated to afford N-methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide which was used in the subsequent step without further purification.
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
hydroxybenzotriazole hydrate
Quantity
12.28 g
Type
reactant
Reaction Step One
Quantity
36.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Trifluoromethyl cyclopropane carboxylic acid (500 mg, 3.24 mmol) was added to a freshly prepared solution of Weinreb amine (3.90 mmol) prepared by treating N-methoxymethanamine HCl salt with EtN-iPr2 (3.90 mmol) in CH2Cl2 at −40° C. and stirring for 5 min. DCC (801 mg, 3.90 mmol) in 5.0 mL of DCM was then added slowly over 3 min while cooling the solution at 0° C. The reaction mixture was stirred at RT for 48 h. It was then filtered through a plug of silica gel washing with Et2O. The volatiles were removed and the residue was purified on an ISCO 12 g column (20-70% EtOAc:Hexanes) to yield N-methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide (456 mg, 71% yield) as a clear colorless oil. A reference for this procedure could be found in: J. Org. Chem. 2005, 70, pages 5721-5724.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
3.9 mmol
Type
reactant
Reaction Step One
Name
N-methoxymethanamine HCl salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
801 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of N,O-dimethyl hydroxylamine hydrochloride (0.48 g, 4.87 mmol, Aldrich) in DMF (15 mL, Aldrich) was added triethylamine (0.68 mL, 4.87 mmol, Aldrich). After completed addition the reaction was stirred at RT for 5 min. 1-trifluoromethylcyclopropane-1-carboxylic acid (0.5 g, 3.24 mmol, Alfa Aesar, A Johnson Matthey Company) was added and the reaction was stirred at room temperature for 1 min. The reaction was cooled to 0° C. and propylphosphonic anhydride solution (50 wt. % in DMF; 3.10 mL, 4.87 mmol, Acros Organics) was added dropwise. The resulting mixture was stirred at room temperature for 5 days. The reaction was quenched with saturated NaHCO3 and stirred at RT for 5 min. The reaction was extracted with diethyl ether (2×40 mL) and the combined organic extracts were washed with saturated ammonium chloride, water, dried over MgSO4, and concentrated to give 229 mg of the title compound as a light yellow liquid. MS (ESI, positive ion) m/z: 198.1 (M+H).
Name
N,O-dimethyl hydroxylamine hydrochloride
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
propylphosphonic anhydride
Quantity
3.1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of 1-(trifluoromethyl)cyclopropanecarboxylic acid (150 mg, 0.974 mmol), 1-hydroxybenzotrizole monohydrate (224 mg, 1.46 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (280 mg, 1.46 mmol) and N,O-dimethylhydroxylamine hydrochloride (142 mg, 1.46 mmol) in DMF (5 mL) was added DIPEA (0.50 mL, 2.92 mmol) and the mixture was stirred at room temperature for overnight. The reaction mixture was quenched with water (30 mL) and extracted with EtOAc. The collected organic layer was washed with water and brine, dried over MgSO4 and concentrated under reduced pressure to provide compound A103-1 (164 mg, 85%) as a pale yellow oil.
Quantity
150 mg
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
142 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Yield
85%

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